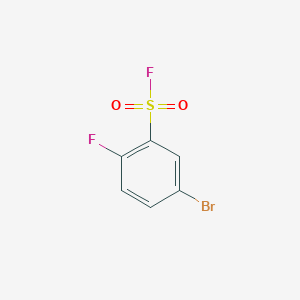

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

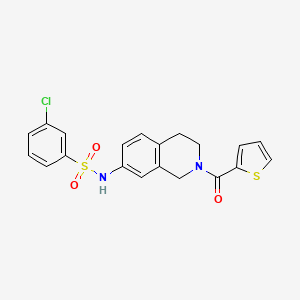

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1936035-82-3 . It has a molecular weight of 257.06 . The IUPAC name for this compound is 5-bromo-2-fluorobenzenesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Fluorosulfonylation Reagents

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), exhibits potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This compound is utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Ortho-Lithiation

The ortho-lithiation of chloro and bromo substituted fluoroarenes, such as 1-chloro-4-fluorobenzene, has been studied for the synthesis of 5-chloro-2-fluorobenzoic acid, demonstrating the specificity of deprotonation adjacent to a fluorine atom using potassium tert-butoxide activated butyllithium (Mongin & Schlosser, 1996).

Synthesis of Sulfonyl Fluorides

A protocol for the stereoselective construction of enaminyl sulfonyl fluorides using a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has been developed. This method allows for the functionalization of primary and secondary amines, including amino acids and pharmaceuticals, with vinyl sulfonyl fluoride groups, enhancing antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride (BESF) serves as a robust SuFEx connector, enabling the synthesis of diverse modules such as isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. These modules, bearing pendant sulfonyl fluoride handles, facilitate selective SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections (Smedley et al., 2018).

Propiedades

IUPAC Name |

5-bromo-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFNFGDKTSJZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)